

Spectroscopic data for N-Allylacetamide (^1H NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **N-Allylacetamide**

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Spectroscopic Analysis of N-Allylacetamide: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Allylacetamide** (N-prop-2-enylacetamide), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its ^1H NMR, IR, and Mass Spectrometry data. This guide includes detailed experimental protocols and presents all quantitative data in clearly structured tables for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **N-Allylacetamide**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Note: Experimentally obtained and verified ^1H NMR data for **N-Allylacetamide** with complete assignment of chemical shifts, multiplicities, and coupling constants were not available in publicly accessible databases at the time of this publication. The data presented below are predicted values based on standard chemical shift ranges for the functional groups present in the molecule.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ -C(=O)-	~2.0	Singlet (s)	3H
-NH-	5.5 - 6.5	Broad Singlet (br s)	1H
-CH ₂ -N-	~3.8 - 3.9	Triplet (t) or Doublet of Triplets (dt)	2H
=CH ₂	~5.1 - 5.3	Multiplet (m)	2H
-CH=	~5.8 - 5.9	Multiplet (m)	1H

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch
~3080	=C-H stretch
~2930	C-H stretch (sp ³)
~1650	C=O stretch (Amide I)
~1645	C=C stretch
~1550	N-H bend (Amide II)
~990 and ~920	=C-H bend (out-of-plane)

Table 3: Mass Spectrometry Data

m/z	Relative Intensity (%)	Putative Fragment
99	5.4	[M] ⁺ (Molecular Ion)
84	6.2	[M - CH ₃] ⁺
72	1.1	
58	5.2	
57	100.0	[CH ₂ =CHCH ₂ NHCO] ⁺ or rearrangement fragments
56	80.5	
43	62.3	[CH ₃ CO] ⁺
42	6.1	
41	21.6	[CH ₂ =CHCH ₂] ⁺
39	8.9	
30	34.0	[CH ₂ =NH ₂] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent typical procedures for the analysis of a small organic molecule like **N-Allylacetamide**.

¹H NMR Spectroscopy

A ¹H NMR spectrum of **N-Allylacetamide** would typically be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Standard acquisition parameters would include a 30° or 45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. To achieve a good signal-to-noise ratio, 8

to 16 scans are typically co-added. The resulting free induction decay (FID) is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of **N-Allylacetamide**, which is a liquid at room temperature, is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The data presented was likely acquired from a neat sample (without solvent).[\[1\]](#)

One common method is the use of a capillary cell, where a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[\[1\]](#) The plates are then mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. Subsequently, the sample spectrum is recorded, and the background is automatically subtracted to yield the final IR spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

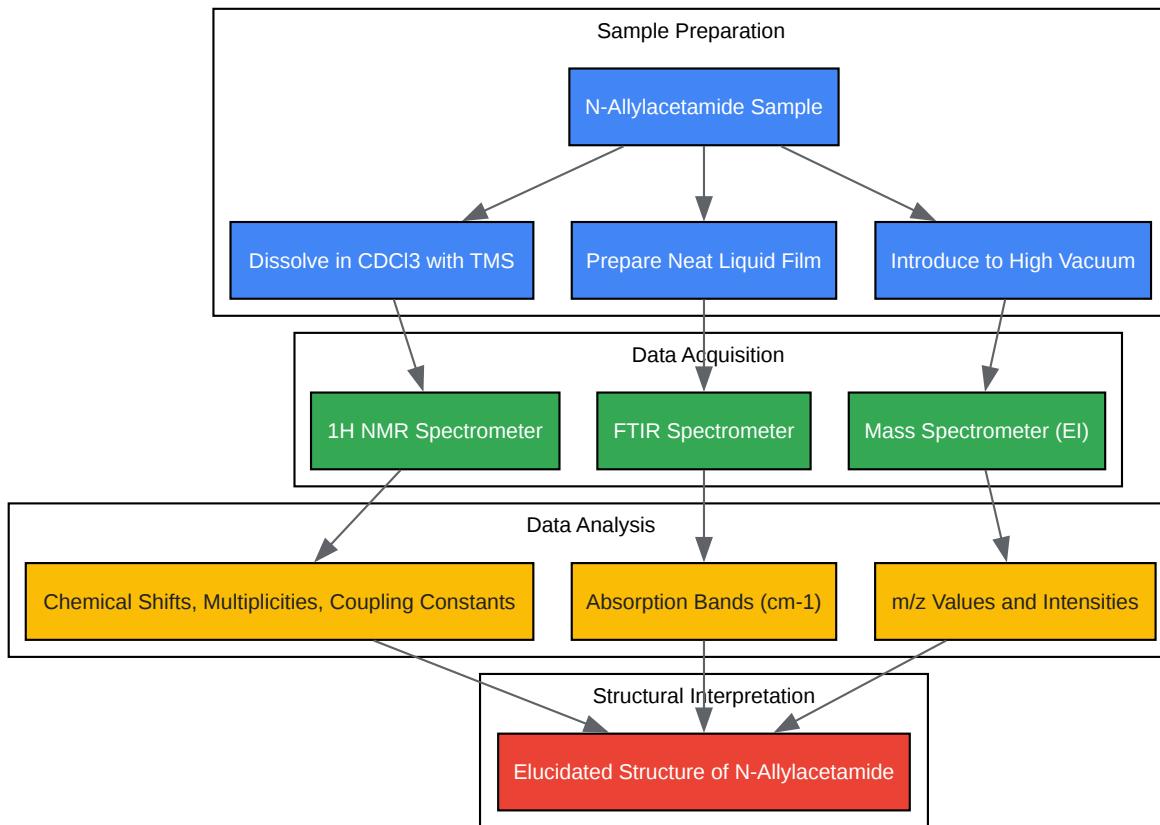
Mass Spectrometry

The mass spectrum of **N-Allylacetamide** is typically obtained using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

In the EI source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum. The data presented indicates a source temperature of 220 °C and a sample temperature of 160 °C.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **N-Allylacetamide**.



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Caption: General workflow for spectroscopic analysis of **N-Allylacetamide**.

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References

- 1. N-Allylacetamide | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]
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